![molecular formula C12H11ClN2O2S B1590234 Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate CAS No. 74476-53-2](/img/structure/B1590234.png)
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, commonly known as EATC, is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is insoluble in water and is used in a variety of scientific research applications. It has a molecular weight of 326.8 g/mol and is composed of a thiazole ring and a carboxylic acid group. EATC is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied for its chemical, biochemical, and physiological effects.
Scientific Research Applications
Antibacterial Activity
Thiazole-based compounds, including Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, have shown significant antibacterial activity . For instance, compound 11, a thiazole-based Schiff base compound, demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus . This suggests that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially be used as an antibacterial therapeutic agent .
Antioxidant Activity
Thiazole-based compounds also exhibit antioxidant activity . Compounds 7 and 9, which are thiazole-based Schiff base compounds, displayed better DPPH radical scavenging potency . This indicates that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially have antioxidant properties .
Antifungal Activity
Thiazole derivatives have been found to possess antifungal properties . This suggests that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially be used in the treatment of fungal infections .
Anti-inflammatory Activity
Thiazole derivatives have been reported to have anti-inflammatory activities . This implies that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Thiazole derivatives have been found to possess anticancer or cytotoxic properties . This suggests that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially be used in cancer treatment .
Nanomedicine Applications
Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate have been applied in nanomedicine for detection, as plasmonic sensors, for drug transport and release, and in photothermal treatments . This suggests that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially be used in various nanomedicine applications .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate may also interact with various biological targets.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGUADOVEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510214 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | |
CAS RN |
74476-53-2 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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